molecular formula C10H11N3OS B2840091 2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one CAS No. 384342-02-3

2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one

Cat. No. B2840091
CAS RN: 384342-02-3
M. Wt: 221.28
InChI Key: CLNUGICORCVFAB-UHFFFAOYSA-N
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Description

2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPTP and has a unique structure that makes it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. MPTP has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. Additionally, MPTP has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that MPTP can protect cells from oxidative stress and apoptosis. MPTP has also been shown to possess anti-inflammatory properties and can inhibit the production of various pro-inflammatory cytokines. In vivo studies have demonstrated that MPTP can protect against oxidative stress and inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one in lab experiments is its relatively simple synthesis method and high yield. Additionally, MPTP possesses potent antioxidant and anti-inflammatory properties, which makes it a promising candidate for further investigation. However, one limitation of using MPTP in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure that MPTP is used safely in lab experiments.

Future Directions

There are several future directions for the investigation of 2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one. One potential area of interest is in the development of new drugs and therapies for diseases such as cancer and Alzheimer's disease. MPTP has been shown to possess potent antioxidant and anti-inflammatory properties, which makes it a promising candidate for further investigation. Additionally, the mechanism of action of MPTP is not fully understood, and further studies are needed to elucidate its effects on various signaling pathways in cells. Finally, the potential toxicity of MPTP at high concentrations needs to be further investigated to ensure that it can be used safely in lab experiments and potential clinical applications.

Synthesis Methods

The synthesis of 2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one involves the reaction of 2,4,6-trimethylpyridine with thiourea in the presence of a strong acid catalyst. This method is relatively simple and has been optimized for high yield and purity.

Scientific Research Applications

2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs and therapies for diseases such as cancer and Alzheimer's disease. MPTP has been shown to possess potent antioxidant and anti-inflammatory properties, which makes it a promising candidate for further investigation.

properties

IUPAC Name

1,5,7-trimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-5-4-6(2)11-8-7(5)9(14)12-10(15)13(8)3/h4H,1-3H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNUGICORCVFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC(=S)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one

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